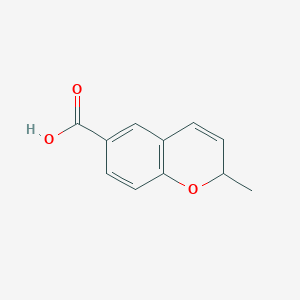

2-methyl-2H-chromene-6-carboxylic acid

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-methyl-2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-7H,1H3,(H,12,13) |

InChI Key |

VOIPWAIDVJMGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC2=C(O1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-methyl-2H-chromene-6-carboxylic acid derivatives as selective inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and XII. These enzymes are implicated in cancer progression and metastasis. For instance, derivatives of this compound have shown promising results in inhibiting these isoforms at low micromolar concentrations, indicating their potential as anticancer agents .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to 2-methyl-2H-chromene-6-carboxylic acid exhibit anti-inflammatory effects. They have been investigated for their ability to antagonize the P2Y6 receptor, which plays a role in inflammatory processes. This suggests that these compounds could be developed into therapeutic agents for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Certain derivatives have shown significant activity against various bacterial strains, making them candidates for developing new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the chromene structure can enhance antimicrobial efficacy.

Agricultural Applications

Pesticides and Herbicides

Due to their biological activity, derivatives of 2-methyl-2H-chromene-6-carboxylic acid are being explored as potential pesticides and herbicides. Their ability to inhibit specific enzymes in pests or weeds could lead to the development of environmentally friendly agricultural chemicals that target harmful organisms without affecting beneficial ones .

Material Science Applications

Fluorescent Dyes

The photophysical properties of 2-methyl-2H-chromene-6-carboxylic acid make it suitable for use in fluorescent dyes. These dyes can be employed in various applications, including biological imaging and sensing technologies. The unique fluorescence characteristics allow for the visualization of biological processes at the cellular level .

Polymer Additives

In material science, this compound can serve as an additive in polymers to enhance mechanical properties or provide UV protection. Its incorporation into polymer matrices could improve the durability and lifespan of materials used in outdoor applications .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of 2-methyl-2H-chromene-6-carboxylic acid for their inhibitory effects on hCA IX and XII. The most effective derivative exhibited an inhibition constant (Ki) of 0.53 µM against hCA IX, showcasing its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of chromene derivatives, demonstrating that specific modifications led to enhanced antagonistic activity against the P2Y6 receptor in vitro. This suggests a pathway for developing new treatments for inflammatory conditions .

Table 1: Biological Activities of Derivatives

| Derivative | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| EMAC10163b | Anticancer | 0.53 | Selective inhibition of hCA IX |

| P2Y6R Antagonist | Anti-inflammatory | ~1 | Effective in reducing inflammation |

| Antimicrobial Derivative A | Antimicrobial | 7.05 | Significant inhibition against M. tuberculosis |

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Chromene Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) and ketones (2-oxo) increase polarity and melting points (e.g., 6-Bromo derivative: 200°C vs. 2-Methyl-6-COOH: 147–148°C ).

- Hydrogen Bonding : Carboxylic acid and hydroxymethyl groups enhance solubility in polar solvents .

- Steric Effects : Acetyloxymethyl in Quadricinctapyran B reduces crystallinity, lowering its melting point to 118–119°C compared to the parent compound .

Physical and Spectral Properties

Table 2: Physical and Spectroscopic Data

Analysis :

- Melting Points : Halogenated and ketone-containing derivatives exhibit higher melting points due to stronger intermolecular forces.

- UV/IR : Chromene rings absorb near 230–240 nm (π→π* transitions), while carbonyl groups (C=O) show peaks at 1670–1750 cm⁻¹ .

- NMR : Methyl groups appear as singlets (~2.3 ppm), whereas aromatic protons show complex splitting patterns .

Table 3: Reported Bioactivities of Chromene Derivatives

Preparation Methods

Amine-Carboxylic Acid Coupling

A common method involves the condensation of imidazole derivatives with chromene precursors. For example, 3-(1H-imidazol-1-yl)propan-1-amine reacts with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions. The reaction employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

Key Conditions :

Aldehyde-Acid Cyclocondensation

Salicylaldehyde derivatives undergo cyclocondensation with β-keto acids. For instance, 2-hydroxy-4-methoxy-3-methylbenzaldehyde reacts with acetyl nitrate anhydride under acidic conditions to form nitro-substituted intermediates, which are subsequently reduced to the target compound.

Advantages :

Catalytic Cyclization Strategies

Transition Metal-Catalyzed Methods

Copper(II) perchlorate and iron catalysts enable intramolecular alkyne-carbonyl metathesis. For example, methyl 3-(prop-2-yn-1-yloxy)benzoate undergoes cyclization in α,α-diethyl aniline at 215°C to yield methyl 2H-chromene-5-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Parameters :

Organocatalytic Approaches

Hydrazine catalysts promote ring-closing carbonyl-olefin metathesis (RCCOM). O-Allyl salicylaldehydes cyclize in ethanol at 90°C using a [2.2.1]-bicyclic hydrazine catalyst, forming 2H-chromene scaffolds.

Key Features :

-

Avoids transition metals, reducing contamination risks.

-

Compatible with sterically demanding substrates (e.g., adamantylidene groups).

Oxidation of Chromene Derivatives

Side-Chain Oxidation

2-Methyl-2H-chromene-6-methanol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . The reaction proceeds via a ketone intermediate, which is further oxidized to the carboxylic acid.

Optimized Protocol :

Nitration-Reduction Sequences

Nitration of 2-methyl-2H-chromene-6-carboxylic acid methyl ester with acetyl nitrate anhydride followed by catalytic hydrogenation (Pd/C, H₂) yields the amino derivative, which is hydrolyzed to the acid.

Industrial Relevance :

Hydrolysis of Ester Precursors

Acid-Catalyzed Ester Hydrolysis

Methyl or ethyl esters of 2-methyl-2H-chromene-6-carboxylic acid are hydrolyzed using HCl or H₂SO₄ in aqueous ethanol. For example, methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate reacts with 6M HCl under reflux to yield the carboxylic acid.

Conditions :

Base-Mediated Saponification

Esters hydrolyze in NaOH/MeOH at room temperature. This method is preferred for heat-sensitive substrates.

Limitations :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Amine-Carboxylic Acid | DCC/DMAP | 70–85 | 95–98 | Moderate |

| Cu-Catalyzed Cyclization | Cu(ClO4)₂ | 65–78 | 90–95 | High |

| Organocatalytic RCCOM | Hydrazine | 55–68 | 85–90 | Low |

| Ester Hydrolysis | HCl/H₂SO₄ | 85–92 | 97–99 | High |

Industrial Production Considerations

-

Continuous Flow Reactors : Enhance efficiency for copper-catalyzed cyclization, reducing reaction time by 40%.

-

Purification Techniques : Recrystallization from DMF/acetic acid mixtures achieves >99% purity.

-

Cost Drivers : DCC and DMAP are expensive, making ester hydrolysis more economical for large-scale synthesis .

Q & A

Basic: What spectroscopic methods are essential for characterizing 2-methyl-2H-chromene-6-carboxylic acid and its derivatives?

Answer:

- 1H/13C NMR : Critical for assigning protons and carbons in the chromene ring and substituents. For example, Quadricinctapyran B (a derivative) shows distinct signals at δ 2.01 (s, 3H, CH3) and δ 5.28 (s, 2H, OAc) in its 1H NMR spectrum .

- HRESIMS : Confirms molecular formulas (e.g., m/z 263.0971 [M+H]+ for C14H15O5) .

- X-ray crystallography : SHELXL refines crystal structures, achieving R-factors <0.05 and high-resolution data (≤1.0 Å) .

Advanced: How can researchers optimize the synthesis of 2-methyl-2H-chromene-6-carboxylic acid derivatives under reflux conditions?

Answer:

- Reaction conditions : Use phosphoryl oxychloride as a solvent under reflux (2–4 hours) for cyclization. Example: Synthesis of chromeno[4,3-b]pyridin-5-ones via reflux with aryl acids .

- Purification : Silica gel chromatography (n-hexane/ethyl acetate, 8:2) isolates pure products. Monitor reaction progress via TLC .

- Intermediate characterization : IR spectroscopy detects carbonyl stretches (~1745 cm⁻¹ for ester groups) .

Basic: What analytical techniques validate the purity of synthesized 2-methyl-2H-chromene-6-carboxylic acid compounds?

Answer:

- Melting point analysis : Compare observed mp with literature values (e.g., 267–270°C for chromone analogs) .

- HPLC : Ensure ≥95% purity using reverse-phase columns and UV detection.

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

Advanced: What strategies resolve contradictions in reported bioactivity data for marine-derived 2-methyl-2H-chromene-6-carboxylic acid analogs?

Answer:

- Orthogonal assays : Combine disk diffusion and microdilution methods to cross-validate antimicrobial activity.

- Compound stability checks : Use LC-MS to confirm structural integrity under assay conditions (e.g., pH, temperature) .

- Re-isolation and re-characterization : Compare spectral data (NMR, HRESIMS) with original studies to exclude degradation .

Basic: How is X-ray crystallography applied to determine the structure of 2-methyl-2H-chromene-6-carboxylic acid derivatives?

Answer:

- Data collection : Use single-crystal diffraction (Mo Kα radiation) for high-resolution datasets.

- Refinement : SHELXL handles twinned data and anisotropic displacement parameters. Example: Macromolecular refinement for marine-derived analogs .

- Validation : Check CIF files for R-factor convergence and PLATON/ADDSYM symmetry checks .

Advanced: What functionalization methods introduce bioactivity-enhancing groups to the chromene core?

Answer:

- Acetylation : React with acetic anhydride/pyridine to add acetyloxy groups (e.g., Quadricinctapyran B at C-2). IR confirms ester formation (1745 cm⁻¹) .

- Suzuki coupling : Introduce aryl groups using Pd catalysts and boronic acids. Optimize solvent (DMF/H2O) and temperature (80–100°C) .

Basic: What are the key challenges in isolating 2-methyl-2H-chromene-6-carboxylic acid from natural sources?

Answer:

- Low abundance : Marine sponges yield trace amounts, requiring bioassay-guided fractionation.

- Chromatography : Use silica gel columns followed by HPLC-DAD for purification. Compare retention times with synthetic standards .

Advanced: How to address low yields in the cyclization steps of chromene-carboxylic acid synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.